4-Bromo-2-methylbenzo[d]oxazole
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Overview
Description
4-Bromo-2-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by a benzene ring fused with an oxazole ring, where the oxazole ring contains a bromine atom at the fourth position and a methyl group at the second position. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
Benzoxazole derivatives, which include 4-bromo-2-methylbenzo[d]oxazole, have been found to exhibit a wide spectrum of pharmacological activities
Mode of Action
Benzoxazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may interact with bacterial or fungal targets to inhibit their growth
Biochemical Pathways
Benzoxazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of bacteria and fungi
Result of Action
Benzoxazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may inhibit the growth and survival of bacteria and fungi
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with a brominated acyl chloride under basic conditions, followed by cyclization to form the benzoxazole ring. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Major Products
Substitution: Formation of 4-amino-2-methylbenzo[d]oxazole or 4-thio-2-methylbenzo[d]oxazole.
Oxidation: Formation of 2-methylbenzo[d]oxazole-4-carboxylic acid.
Reduction: Formation of 2-methyl-4,5-dihydrobenzo[d]oxazole.
Scientific Research Applications
4-Bromo-2-methylbenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]oxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chloro-2-methylbenzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
2-Methylbenzoxazole-4-carboxylic acid: An oxidized derivative with different chemical and biological properties.
Uniqueness
4-Bromo-2-methylbenzo[d]oxazole is unique due to the presence of the bromine atom, which significantly influences its reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions and can affect its binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
4-bromo-2-methyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDOABUEJUJMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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